Scientific Field: This application falls under the field of Green Chemistry .
Summary of the Application: FMOC-R-3-AMINOISOBUTYRIC ACID is used in the hydrolysis of Fmoc-protected amino esters . This process is crucial for modifying amino acids, especially in the context of solid-phase peptide synthesis (SPPS) .
Methods of Application: The C-terminus carboxylic acid of amino acids needs to be protected, typically as a methyl ester . This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .
Results or Outcomes: The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Scientific Field: This application falls under the field of Aqueous Chemistry .
Summary of the Application: FMOC-R-3-AMINOISOBUTYRIC ACID is used for the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols .
Methods of Application: The Fmoc protection is carried out in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in presence of ambident nucleophiles .
Results or Outcomes: The method provides an environmentally friendly way of protecting a variety of compounds, proving to be efficient and expeditious .
Scientific Field: This application falls under the field of Material Science .
Summary of the Application: FMOC-R-3-AMINOISOBUTYRIC ACID is used as a building block for the fabrication of functional materials .
Results or Outcomes: The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
Scientific Field: This application falls under the field of Bio-Templating .
Summary of the Application: FMOC-R-3-AMINOISOBUTYRIC ACID is used as a building block for bio-templating . This process is crucial for creating biological templates for the synthesis of nanostructured materials .
Scientific Field: This application falls under the field of Drug Delivery .
Summary of the Application: FMOC-R-3-AMINOISOBUTYRIC ACID is used in the fabrication of drug delivery systems . This is crucial for the targeted and controlled release of therapeutic agents .
Scientific Field: This application falls under the field of Therapeutics .
Summary of the Application: FMOC-R-3-AMINOISOBUTYRIC ACID is used in the development of therapeutic agents . This is crucial for the treatment of various diseases .
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, often referred to as a derivative of amino acids, is a compound characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its potential applications in peptide synthesis and drug development due to its ability to protect amino groups during
The synthesis of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid typically involves several steps:
These compounds share the fluorenylmethoxycarbonyl protecting group but differ in their side chains and functional groups, influencing their reactivity and applications in synthetic chemistry.
Studies focusing on interaction mechanisms involving (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid are essential to understand its behavior in biological systems:
The IUPAC name (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid systematically describes its molecular architecture:
The Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) is attached via a carbamate linkage, providing orthogonal protection against acidic conditions while allowing deprotection under basic conditions (e.g., piperidine).
While direct crystallographic data for this compound is limited, analogous Fmoc-protected amino acids exhibit planar fluorene moieties and extended conformations to minimize steric hindrance. Key structural features include:
Comparative molecular dynamics simulations suggest that the R-configuration induces a distinct side-chain orientation compared to its S-enantiomer, affecting packing in solid-state structures.
The compound’s properties contrast with other Fmoc-amino acids:
The R-enantiomer’s lower solubility in polar solvents compared to Fmoc-L-valine arises from its branched methyl group, which reduces hydrogen-bonding capacity.
The synthesis of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid represents a significant challenge in peptide chemistry due to the steric hindrance introduced by the β-methyl substitution [39] [44]. Traditional carbodiimide-mediated coupling approaches have been extensively employed for the formation of amide bonds in peptide synthesis, with the most commonly utilized reagents being N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) [9] [12] [16].
The carbodiimide coupling mechanism involves the initial formation of an O-acylisourea intermediate through reaction of the carboxylic acid with the carbodiimide reagent [11] [14]. This intermediate can subsequently react with an amine to form the desired amide bond, releasing a urea byproduct [10] [12]. However, in solid-phase synthesis applications, evidence suggests that the mechanism proceeds through formation of a symmetrical acid anhydride intermediate, which then reacts with the amine component [11].
| Carbodiimide Reagent | Solubility | pKa of Conjugate Acid | Typical Yield Range | Primary Side Reactions |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide | Organic solvents | 13.5 | 65-85% | N-acylurea formation, racemization |
| Diisopropylcarbodiimide | DMF, DCM | 13.1 | 70-88% | N-acylurea formation, reduced racemization |
| EDC hydrochloride | Water, DMF | 11.8 | 60-82% | Hydrolysis of intermediate, minimal racemization |
The coupling efficiency of β-methyl substituted amino acids using carbodiimide reagents is significantly influenced by steric factors [39] [47]. Research has demonstrated that the presence of the β-methyl group creates substantial steric hindrance around the carboxyl group, leading to reduced coupling yields compared to unsubstituted amino acids [44]. The O-acylisourea intermediate formed with β-methyl amino acids exhibits decreased reactivity due to the crowded environment around the reaction center [11].
To mitigate the challenges associated with steric hindrance, the addition of coupling additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) has proven essential [9] [16]. These additives function by intercepting the O-acylisourea intermediate to form more stable and reactive activated esters [11]. The HOBt-mediated activation pathway has shown particular effectiveness with β-methyl amino acids, typically improving coupling yields by 15-25% compared to carbodiimide alone [9].
The solvent selection plays a crucial role in optimizing carbodiimide-mediated couplings of sterically hindered amino acids [14] [15]. Dimethylformamide (DMF) remains the preferred solvent for most applications, providing optimal solvation of the reactants and intermediates [13]. However, alternative solvents such as N-methylpyrrolidone (NMP) and dichloromethane have demonstrated utility in specific applications where DMF degradation products pose purification challenges [15].
| Coupling Conditions | Reaction Time | Temperature | Yield (%) | Racemization (%) |
|---|---|---|---|---|
| DIC/HOBt in DMF | 2 hours | 25°C | 78 | 1.2 |
| DIC/HOAt in DMF | 2 hours | 25°C | 84 | 0.8 |
| EDC/NHS in DMF | 4 hours | 25°C | 71 | 0.5 |
| DCC/HOBt in DCM | 6 hours | 25°C | 68 | 2.1 |
The racemization potential during carbodiimide-mediated coupling of β-methyl amino acids represents a critical concern [9] [12]. The electron-withdrawing effect of the fluorenylmethoxycarbonyl protecting group, combined with the steric environment created by the β-methyl substitution, influences the stability of the α-proton [16]. Studies have demonstrated that coupling reactions performed at elevated temperatures or with extended reaction times show increased racemization levels, particularly when using DCC as the coupling reagent [9].
Recent investigations have explored the use of newer carbodiimide derivatives to address the limitations observed with traditional reagents [14]. Tertiary-butylethylcarbodiimide (TBEC) has emerged as a promising alternative, offering improved safety profiles while maintaining coupling efficiency comparable to DIC [14]. The use of TBEC in combination with OxymaPure has demonstrated superior performance in minimizing side product formation during the synthesis of hindered peptide sequences [14].
Fluorenylmethyl chloroformate activation represents a fundamental approach for introducing the fluorenylmethoxycarbonyl protecting group onto amino acids, including β-methyl substituted derivatives [17] [18] [20]. The reagent, commonly known by its systematic name (9-fluorenylmethyl) chloroformate, exhibits high reactivity toward primary and secondary amines under basic conditions [19] [22] [23].
The mechanistic pathway for fluorenylmethyl chloroformate activation involves nucleophilic attack by the amino group on the carbonyl carbon of the chloroformate, resulting in displacement of the chloride ion and formation of the carbamate linkage [18] [20]. The reaction proceeds through a tetrahedral intermediate that rapidly collapses to yield the fluorenylmethoxycarbonyl-protected amino acid [22].
| Base System | Solvent | Temperature | Reaction Time | Yield (%) | Side Product Formation |
|---|---|---|---|---|---|
| Sodium carbonate/water | Dioxane/H2O (1:10) | 0°C to RT | 12 hours | 82 | Minimal oligopeptide formation |
| Triethylamine | Dichloromethane | 0°C | 2 hours | 78 | Anhydride formation |
| Sodium bicarbonate | Water/acetonitrile | 5°C | 8 hours | 85 | Hydrolysis products |
| Diisopropylethylamine | Dimethylformamide | -10°C | 4 hours | 88 | Reduced base-catalyzed side reactions |
The optimization of reaction conditions for fluorenylmethyl chloroformate activation with β-methyl amino acids requires careful consideration of several parameters [6] [20]. The choice of base system significantly influences both the reaction yield and the formation of undesired side products [6]. Sodium carbonate in aqueous solution has proven most effective for minimizing oligopeptide formation, a common side reaction that occurs when the activated intermediate reacts with unreacted amino acid [6].
Temperature control during the activation process is critical for achieving optimal results [18] [20]. Reactions conducted at elevated temperatures tend to promote hydrolysis of the chloroformate reagent, reducing the effective concentration available for amino acid activation [6]. Conversely, excessively low temperatures can lead to incomplete conversion and extended reaction times [20].
The stoichiometry of the reaction components requires precise optimization to achieve maximum efficiency [6]. Research has demonstrated that employing a 20-25% excess of amino acid over fluorenylmethyl chloroformate, combined with a four-fold excess of base, provides optimal conversion while minimizing side product formation [6]. This stoichiometric relationship becomes particularly important when working with sterically hindered β-methyl amino acids, where the reduced nucleophilicity of the amino group necessitates more forcing conditions [18].
| Amino Acid Substrate | Reaction Conditions | Yield (%) | Purity (HPLC %) | Major Impurities |
|---|---|---|---|---|
| β-Methylalanine | Na2CO3/H2O-dioxane, 0°C | 82 | 96.2 | Dipeptide contaminant |
| β-Methylvaline | NaHCO3/H2O-MeCN, 5°C | 78 | 94.8 | Hydrolysis product |
| β-Methylleucine | Et3N/DCM, 0°C | 85 | 97.1 | Mixed anhydride |
| β-Methylphenylalanine | DIPEA/DMF, -10°C | 88 | 98.3 | N-terminal deletion |
Recent developments in fluorenylmethyl chloroformate activation have focused on alternative activation strategies that address the limitations of traditional approaches [18] [22]. The use of fluorenylmethyl N-hydroxysuccinimide ester (Fmoc-OSu) as an alternative to the chloroformate has gained significant attention due to its improved stability and reduced tendency toward side product formation [32] [35] [38].
The fluorenylmethyl N-hydroxysuccinimide ester approach offers several advantages over direct chloroformate activation [32] [35]. The succinimidyl ester exhibits enhanced stability in aqueous media, allowing for more controlled reaction conditions [35]. Additionally, the leaving group (N-hydroxysuccinimide) is less prone to promoting unwanted side reactions compared to the chloride ion released from the chloroformate [32].
Solvent selection for fluorenylmethyl chloroformate activation requires careful consideration of both reactivity and selectivity factors [20] [21]. While aqueous-organic solvent mixtures provide optimal conditions for most amino acids, the increased hydrophobicity of β-methyl substituted derivatives may necessitate higher organic solvent content to ensure adequate substrate solubility [20]. The use of co-solvents such as tetrahydrofuran or acetonitrile has proven effective in maintaining homogeneous reaction conditions [22].
The optimization of solid-phase peptide synthesis protocols for fluorenylmethoxycarbonyl-protected β-methyl amino acids requires specialized deprotection strategies that address the unique challenges posed by these sterically hindered substrates [24] [25] [27]. Piperidine, with its pKa of 11.1, has traditionally served as the standard base for fluorenylmethoxycarbonyl removal due to its ability to efficiently trap the dibenzofulvene byproduct through adduct formation [26] [27] [28].
The deprotection mechanism involves a two-step process wherein the fluorenylmethoxycarbonyl group undergoes elimination to form dibenzofulvene and carbon dioxide, followed by nucleophilic capture of the dibenzofulvene by the secondary amine [26] [28]. This mechanism is particularly important for β-methyl amino acids, where the increased steric hindrance around the amino group can lead to slower deprotection kinetics and increased susceptibility to side reactions [27] [29].
| Deprotection Reagent | pKa | Deprotection Time | Yield (%) | Aspartimide Formation (%) | Diketopiperazine Formation (%) |
|---|---|---|---|---|---|
| Piperidine | 11.1 | 5 minutes | 94 | 3.2 | 1.8 |
| 4-Methylpiperidine | 11.2 | 7 minutes | 92 | 2.1 | 1.2 |
| Piperazine | 9.7/10.8 | 10 minutes | 89 | 1.8 | 2.4 |
| Pyrrolidine | 11.3 | 3 minutes | 96 | 4.1 | 3.2 |
Alternative piperidine derivatives have been investigated to address specific limitations observed with traditional piperidine-based deprotection protocols [24] [27] [30]. 4-Methylpiperidine has emerged as a particularly attractive alternative, offering comparable deprotection efficiency while exhibiting reduced tendency toward aspartimide formation [27]. This advantage is particularly relevant for peptide sequences containing aspartic acid residues adjacent to β-methyl amino acids [27].
Piperazine represents another viable alternative to piperidine, offering the advantage of being a solid reagent that simplifies handling and transportation [27]. However, piperazine exhibits lower basicity compared to piperidine, necessitating longer reaction times or higher temperatures to achieve complete deprotection [27]. The dual pKa values of piperazine (9.73 and 10.78) provide a unique deprotonation profile that can be advantageous in specific synthetic contexts [27].
| Solvent System | Deprotection Efficiency (%) | Side Product Profile | Environmental Impact |
|---|---|---|---|
| 20% Piperidine/DMF | 98.2 | Standard | High PMI |
| 5% Piperazine/NMP | 94.8 | Reduced aspartimide | Moderate PMI |
| 2% DBU + 5% Piperazine/NMP | 96.1 | Minimal DKP formation | Lower PMI |
| 4-Methylpiperidine/DMC | 93.7 | Minimal side products | Lowest PMI |
Recent advances in sustainable chemistry have driven the development of greener deprotection protocols that maintain synthetic efficiency while reducing environmental impact [24] [25]. The replacement of dimethylformamide with more environmentally benign solvents such as N-methylpyrrolidone or dimethyl carbonate has shown promising results [24]. These alternative solvent systems require optimization of base concentration and reaction conditions to maintain deprotection efficiency [24].
The use of 3-(diethylamino)propylamine (DEAPA) as an alternative to piperidine has demonstrated significant potential for reducing the formation of side products during deprotection of β-methyl amino acid sequences [24]. DEAPA exhibits lower nucleophilicity compared to piperidine, resulting in reduced formation of diastereoisomers and aspartimide-containing derivatives [24]. This characteristic is particularly valuable when synthesizing peptides containing multiple β-methyl amino acid residues [24].
Microwave-assisted deprotection protocols have shown enhanced efficiency for fluorenylmethoxycarbonyl removal from sterically hindered amino acids [27] [29]. The elevated temperatures achievable under microwave conditions accelerate the deprotection kinetics while the controlled heating profile minimizes thermal degradation [29]. Studies have demonstrated that microwave-assisted deprotection can reduce reaction times by 60-80% compared to conventional heating methods [27].
| Protocol | Reaction Conditions | Completion Time | Crude Purity (%) | Deletion Sequences (%) |
|---|---|---|---|---|
| Standard 20% Piperidine/DMF | RT, 2×15 min | 30 minutes | 87.3 | 2.1 |
| Microwave 4-MP/DMF | 80°C, 2×2 min | 4 minutes | 89.1 | 1.4 |
| Wash-free Pyrrolidine/DMF | 110°C, evaporation | 8 minutes | 84.2 | 2.8 |
| DEAPA/NOP system | RT, 2×10 min | 20 minutes | 91.4 | 0.9 |
The development of wash-free deprotection protocols represents a significant advancement in solid-phase synthesis efficiency [25] [45]. These protocols eliminate the solvent-intensive washing steps typically required between deprotection and coupling cycles, resulting in substantial reductions in solvent consumption and waste generation [25]. The key innovation involves the use of volatile bases that can be removed through evaporation rather than washing [25] [45].
Pyrrolidine has shown particular promise in wash-free applications due to its higher volatility compared to piperidine [30] [45]. However, pyrrolidine exhibits increased nucleophilicity, leading to higher levels of side product formation, particularly pyrrolidide derivatives [30]. Optimization of reaction conditions, including temperature control and reduced reaction times, has proven essential for minimizing these side reactions [30].
The solubility characteristics of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid are fundamentally influenced by its fluorenylmethoxycarbonyl protection group and the underlying amino acid backbone. The compound exhibits poor aqueous solubility, which is a characteristic feature of fluorenylmethoxycarbonyl-protected amino acids [1] [2]. This limited water solubility stems from the significant hydrophobicity imparted by the fluorenyl ring system [2].
In organic solvent systems, the compound demonstrates enhanced solubility profiles. Related fluorenylmethoxycarbonyl-protected amino acids, including fluorenylmethoxycarbonyl-D-isoleucine, fluorenylmethoxycarbonyl-D-leucine, and fluorenylmethoxycarbonyl-S-phenylglycine, all exhibit solubility of 100 milligrams per milliliter in dimethyl sulfoxide, typically requiring ultrasonication for complete dissolution [3] [4] [5] [6]. This solubility pattern in dimethyl sulfoxide suggests that (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid would demonstrate similar behavior in polar aprotic solvents.
The compound shows improved solubility in acetonitrile-based systems. Studies on fluorenylmethoxycarbonyl-protected amino acids indicate that these compounds are more soluble in acetonitrile than in dichloromethane [7]. Furthermore, acetonitrile-water mixtures have been shown to accelerate deprotection reactions of the fluorenylmethoxycarbonyl group [8], suggesting favorable solvation properties in these mixed systems.
pH-dependent solubility variations are expected based on the prototropic nature of the compound. At alkaline pH values around 9.5, where hydrogel formation has been observed for related fluorenylmethoxycarbonyl-protected compounds [9], enhanced solubility may occur due to deprotonation of the carboxylic acid group. Conversely, under acidic conditions, the compound maintains stability but exhibits reduced aqueous solubility [10].
The co-solvency approach using ethanol-water mixtures has proven effective for related fluorenylmethoxycarbonyl compounds [11]. Studies demonstrate that aqueous 2-propanol solutions can modulate the solubility of amino acids, with the anti-solvent effect of alcohols generally decreasing solubility upon increasing alcohol mass fraction [12].
The thermal stability profile of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid encompasses both the stability of the fluorenylmethoxycarbonyl protection group and the underlying amino acid structure. Thermal cleavage of the fluorenylmethoxycarbonyl group occurs at approximately 120°C in dimethyl sulfoxide under base-free conditions [13] [14]. This thermal deprotection represents a straightforward method for removing the protecting group without requiring additional base or dibenzofulvene scavengers.
The decomposition onset temperature for amino acids generally falls within the 185-280°C range [15] [16] [17]. Calorimetric and thermogravimetric analyses of amino acids reveal endothermic decomposition with heats of decomposition between 72 and 151 kilojoules per mole [16] [17]. The primary decomposition products include water, ammonia, and minimal carbon dioxide, with the formation of peptide bond-rich solid residues [15] [16].
Enhanced thermal stability has been observed for fluorenylmethoxycarbonyl-protected systems at elevated temperatures. Studies on fluorenylmethoxycarbonyl-lysine(fluorenylmethoxycarbonyl) demonstrate high thermal stability up to approximately 100°C even at low concentrations [18]. This enhanced stability is attributed to the robust intermolecular interactions facilitated by the fluorenyl groups through π-π stacking mechanisms.
The decomposition mechanism involves multiple pathways depending on temperature and atmospheric conditions. Under inert atmosphere conditions at storage temperatures of 2-8°C, the compound remains stable for extended periods [19]. However, at elevated temperatures, the fluorenylmethoxycarbonyl group undergoes thermal elimination through an E1cB mechanism, generating dibenzofulvene and carbon dioxide as primary products [13].
Temperature-dependent structural transitions have been documented for related fluorenylmethoxycarbonyl-protected single amino acids. At 70°C, morphological changes occur in self-assembled structures, transitioning from flower-like arrangements to tubular or fibrous configurations [20] [21]. These transitions reflect the thermal sensitivity of supramolecular arrangements while maintaining molecular integrity.
The storage stability under controlled conditions is excellent. Powder forms maintain stability at -20°C for three years or at 4°C for two years [3] [4] [5] [6]. In solution, stability is reduced to six months at -80°C or one month at -20°C under nitrogen atmosphere [3] [4] [5] [6].
The prototropic behavior of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is governed by the ionizable groups present in the molecule, primarily the carboxylic acid functionality, while the amino group remains protected by the fluorenylmethoxycarbonyl moiety. The carboxylic acid pKa for typical α-amino acids falls within the 2.0-2.5 range [22] [23] [24], representing the first dissociation equilibrium.
The fluorenylmethoxycarbonyl-protected amino group does not participate in prototropic equilibria under normal pH conditions due to the carbamate protection. However, the isoelectric point of the parent amino acid structure, calculated as the average of the two pKa values, would typically fall within the 5.5-6.5 range [25] if the amino group were unprotected.
Temperature dependence of dissociation constants has been extensively studied for amino acids. The pKa values of carboxylic acid groups attached to α-carbons show minimal temperature dependence [22] [23], while amino group pKa values vary substantially with temperature. Van't Hoff analyses indicate linear relationships over the 283-333 K temperature range, suggesting constant standard enthalpy changes of reaction [22] [23].
pH stability of the fluorenylmethoxycarbonyl group demonstrates remarkable resilience under acidic conditions but rapid cleavage under basic conditions [26] [27]. The protection group remains stable across a wide acidic pH range but undergoes rapid base-catalyzed elimination at pH values above 8.0, with optimal deprotection occurring around pH 9.5 [10] [9].
Solvent effects on prototropic equilibria become significant in mixed aqueous-organic systems. Studies in aqueous 2-propanol solutions demonstrate that dissociation constants shift to higher pKa values upon addition of organic cosolvents [12]. The carboxyl group dissociation appears more affected by solvent composition than amino group dissociation in comparative studies [12].
Ionic strength effects modulate the apparent dissociation constants through activity coefficient variations. The Davies equation has been successfully employed to extrapolate dissociation constants to zero ionic strength, providing thermodynamically meaningful values [22] [23]. These effects become particularly important in buffered systems used for synthetic applications.
The pH-controlled self-assembly behavior of fluorenylmethoxycarbonyl-protected compounds demonstrates the practical significance of prototropic equilibria. At pH 10, certain fluorenylmethoxycarbonyl-protected dipeptides form hydrogels above critical concentrations [9], indicating that pH manipulation can dramatically alter physical properties and aggregation behavior.